Heptadec-13-enoic acid
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Overview
Description
Heptadec-13-enoic acid is a monounsaturated fatty acid with the molecular formula C17H32O2. It is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end. This compound is a minor constituent of ruminant fats and has been studied for its potential biological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-13-enoic acid can be synthesized through various organic reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as ruminant fats. The process includes saponification, followed by fractional distillation to isolate the desired fatty acid.
Chemical Reactions Analysis
Types of Reactions: Heptadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms adjacent to the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Heptadec-13-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of heptadec-13-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It interacts with enzymes involved in fatty acid metabolism, such as desaturases and elongases, affecting the biosynthesis pathways of lipids . Additionally, its antitumor activity is thought to be related to its ability to inhibit cell growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Heptadec-13-enoic acid can be compared with other similar monounsaturated fatty acids, such as:
Heptadec-10-enoic acid: Another monounsaturated fatty acid with a double bond at the 10th carbon position.
Heptadec-11-enoic acid: A similar compound with a double bond at the 11th carbon position.
Octadec-9-enoic acid:
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Its potential antitumor properties and applications in lipid metabolism studies make it a compound of significant interest in scientific research .
Properties
CAS No. |
142234-87-5 |
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Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
heptadec-13-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h4-5H,2-3,6-16H2,1H3,(H,18,19) |
InChI Key |
UGYWQWBHSCTOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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